![molecular formula C19H14N2O B5587778 1-(naphthalen-2-yl)-3-phenyl-1H-pyrazol-5-ol](/img/structure/B5587778.png)
1-(naphthalen-2-yl)-3-phenyl-1H-pyrazol-5-ol
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Overview
Description
1-(Naphthalen-2-yl)-3-phenyl-1H-pyrazol-5-ol is a heterocyclic compound that features a pyrazole ring substituted with naphthalene and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(naphthalen-2-yl)-3-phenyl-1H-pyrazol-5-ol typically involves the condensation of hydrazine derivatives with 1,3-diketones. One common method includes the reaction of phenylhydrazine with 2-acetyl naphthalene under acidic or basic conditions to form the desired pyrazole derivative. The reaction is usually carried out in solvents such as ethanol or methanol at elevated temperatures to facilitate the formation of the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalen-2-yl)-3-phenyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of naphthoquinones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including 1-(naphthalen-2-yl)-3-phenyl-1H-pyrazol-5-ol, exhibit promising anticancer properties. For instance, molecular docking studies suggest that this compound can effectively inhibit estrogen receptor alpha (Erα), showing a binding affinity of −10.61 kcal/mol and a Ki value of 16.71 nM. Such characteristics indicate its potential as an anti-breast cancer agent, necessitating further in vitro and in vivo evaluations to confirm efficacy and safety profiles .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in relation to metabotropic glutamate receptors (mGluR). Research shows that certain pyrazole derivatives can act as positive allosteric modulators of mGluR5, which is implicated in various neurological conditions. The structure–activity relationship studies highlight that modifications on the aromatic rings can enhance the potency of these compounds .
Organic Light Emitting Diodes (OLEDs)
Due to their unique electronic properties, pyrazole derivatives are being explored as potential materials for organic light-emitting diodes (OLEDs). Their ability to form stable thin films and exhibit good charge transport properties makes them suitable candidates for use in electronic devices .
Photovoltaic Cells
Research into the photovoltaic properties of pyrazole compounds suggests that they could be utilized in solar cell applications. The incorporation of these compounds into polymer matrices may enhance the efficiency of light absorption and energy conversion processes .
Fluorescent Probes
This compound has been studied as a fluorescent probe for detecting metal ions due to its ability to form stable complexes with various cations. These complexes exhibit distinct luminescent properties, making them useful in environmental monitoring and biological imaging .
Summary of Findings
The applications of this compound span across multiple fields, showcasing its versatility:
Application Area | Specific Uses | Potential Benefits |
---|---|---|
Medicinal Chemistry | Anticancer agents targeting Erα | Potential treatment for breast cancer |
Neuroprotective agents for mGluR | Possible therapeutic effects in neurodegenerative diseases | |
Material Science | OLEDs | Enhanced electronic properties |
Photovoltaic cells | Improved energy conversion efficiency | |
Chemical Probes | Fluorescent probes for metal ion detection | Useful in environmental monitoring and biological imaging |
Mechanism of Action
The mechanism of action of 1-(naphthalen-2-yl)-3-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It can modulate signaling pathways such as NF-κB and MAPK, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-(Naphthalen-2-yl)-3-phenyl-1H-pyrazol-5-ol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, 1-(2-chlorophenyl)carbamoyl naphthalen-2-yl carbamate.
Uniqueness: The presence of both naphthalene and phenyl groups in the pyrazole ring provides unique electronic and steric properties, enhancing its reactivity and potential biological activity.
Biological Activity
1-(Naphthalen-2-yl)-3-phenyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structure that includes naphthalene and phenyl substituents. This compound has garnered attention in scientific research due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C19H14N2O. Its structure features a pyrazole ring substituted at the 1 and 3 positions with naphthalene and phenyl groups, respectively. This configuration contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical signaling pathways. Notably, it has been shown to modulate pathways such as NF-κB and MAPK, which are crucial in regulating inflammation and cancer cell proliferation. The compound may inhibit cell proliferation and induce apoptosis in cancer cells by targeting specific enzymes and receptors involved in these pathways .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have evaluated its efficacy against various pathogens, revealing promising results:
Pathogen | MIC (μg/mL) | MBC (μg/mL) |
---|---|---|
Staphylococcus aureus | 0.22 - 0.25 | Not specified |
Escherichia coli | Not specified | Not specified |
Pseudomonas aeruginosa | Not specified | Not specified |
These findings indicate that the compound can effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. In one study, the compound demonstrated significant cytotoxicity against several cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
HCT116 | 5.55 |
HePG2 | 1.82 |
MCF7 | 2.86 |
These results suggest that this pyrazole derivative may be more effective than standard chemotherapy agents like doxorubicin in certain contexts .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines through the modulation of NF-kB signaling pathways, which could be beneficial in treating inflammatory diseases .
Case Studies
Several studies have highlighted the biological efficacy of pyrazole derivatives similar to this compound:
- In Vitro Antimicrobial Evaluation : A study evaluated multiple pyrazole derivatives for their antimicrobial activity, finding that compounds with similar structures displayed inhibition zones significantly greater than controls .
- Anticancer Studies : Another investigation focused on the cytotoxic effects of pyrazole derivatives against various cancer cell lines, confirming their potential as effective anticancer agents .
Properties
IUPAC Name |
2-naphthalen-2-yl-5-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O/c22-19-13-18(15-7-2-1-3-8-15)20-21(19)17-11-10-14-6-4-5-9-16(14)12-17/h1-13,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHSWOYMOLJAOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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